
2-Amino-1-(2,4-difluorophenyl)ethanol
Overview
Description
2-Amino-1-(2,4-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions .
Preparation Methods
The synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 2-nitro-1-(2,4-difluorophenyl)ethanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . Another approach involves the reductive amination of 2,4-difluorobenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium borohydride . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
2-Amino-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various oxidizing agents . Major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives .
Scientific Research Applications
Organic Synthesis
: This compound serves as a versatile intermediate in the synthesis of various chemical entities, including hydrazones, quinazolines, and Schiff bases.
Methods of Application :
- Hydrazone Synthesis : 2-Amino-1-(2,4-difluorophenyl)ethanol can be reacted with aldehydes to produce hydrazones. The synthesis methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions.
- Quinazoline Derivatives : The mechanochemical approach is favored for synthesizing quinazolines, while solid-state reactions are more efficient for derivatives involving (iso)nicotinic based hydrazones.
Results : The various synthetic routes have shown promising yields and efficiencies, making this compound a valuable building block in organic chemistry.
Pharmaceutical Chemistry
: In pharmaceutical applications, this compound is primarily used as an intermediate in the synthesis of Ticagrelor, a drug that prevents atherothrombotic events in patients with acute coronary syndromes.
Methods of Application :
- Ticagrelor Synthesis : The synthesis involves the chiral intermediate (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol. The process typically includes asymmetric reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone.
Results : The incorporation of this compound in drug formulation has been linked to enhanced pharmacological efficacy due to its unique structural properties.
Biotechnology
: In biotechnology, this compound is utilized as an intermediate for producing various biologically active compounds.
Methods of Application :
- Synthetic Raw Material : It acts as a precursor for drugs and pesticides due to its functional groups that facilitate further chemical transformations.
Results : Its application in enzyme engineering and biocatalysis has shown potential for developing sustainable synthetic pathways in drug manufacturing.
Case Study 1: Anticancer Activity
A study evaluated the biological activity of this compound and reported promising anticancer properties. The compound demonstrated significant cytotoxic effects against specific cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study 2: Enzyme Inhibition
Research indicated that derivatives of this compound exhibit inhibitory activity against dihydrofolate reductase (DHFR), which is crucial in cancer therapy. This structural resemblance to folate enhances its binding affinity to the enzyme .
Comparative Data Table
Application Field | Specific Use | Methodology | Outcome |
---|---|---|---|
Organic Synthesis | Hydrazones and Quinazolines | Mechanochemical and solid-state reactions | High yields and efficiency |
Pharmaceutical Chemistry | Synthesis of Ticagrelor | Asymmetric reduction | Enhanced pharmacological efficacy |
Biotechnology | Intermediate for drugs and pesticides | Chemical synthesis | Sustainable pathways for drug production |
Biological Activity | Anticancer agent | Cytotoxicity assays | Significant effects on cancer cell lines |
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate the activity of these proteins, leading to potential biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-1-(2,4-difluorophenyl)ethanol can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a salt form and has similar properties but different solubility and stability characteristics.
2-(2,4-Difluorophenyl)ethanol: This compound lacks the amino group and has different reactivity and applications.
2-Amino-2-(2,4-difluorophenyl)ethanol: This is an isomer with the amino group at a different position, leading to different chemical and biological properties.
Biological Activity
2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5) is an organic compound that has garnered attention in medicinal chemistry and biochemistry due to its diverse biological activities and potential applications in drug synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H9F2N, which indicates the presence of an amino group and a difluorophenyl moiety. The fluorination enhances its lipophilicity, potentially increasing its membrane permeability and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been utilized in studies investigating enzyme inhibition due to its structural similarity to biologically active molecules. It serves as a model compound for exploring interactions with various enzymes.
- Receptor Binding : It is also involved in receptor binding studies, particularly in the context of neurological and psychiatric disorders .
- Anticancer Potential : Initial studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Chemical Synthesis : The primary method involves the reaction of suitable aldehydes with hydrazides under controlled conditions to yield the target compound.
- Biotechnological Approaches : More innovative methods include biocatalysis using ketoreductases (KREDs) for the asymmetric reduction of ketones to produce chiral alcohols, enhancing the efficiency of synthesis.
Case Study 1: Enzyme Engineering
A notable study focused on the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an intermediate for the drug ticagrelor. The study demonstrated that mutations in ketoreductase ChKRED20 significantly improved the enzyme's activity. The best-performing mutant exhibited a specific activity ten times higher than that of the wild-type enzyme, indicating the potential for enhanced production rates in pharmaceutical applications.
Case Study 2: Anticancer Activity
In vitro evaluations have shown that derivatives of this compound can inhibit cancer cell proliferation. One study reported that these compounds could activate apoptotic pathways or inhibit angiogenesis, which are critical mechanisms in cancer therapy . The findings suggest that further exploration into this compound's derivatives could lead to new anticancer agents.
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMHGFAPUWXIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588010 | |
Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51337-06-5 | |
Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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